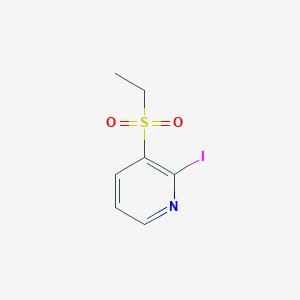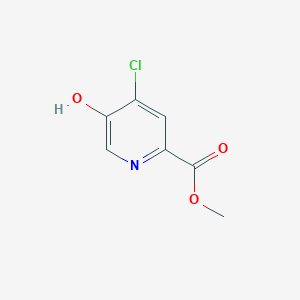
6-Hydroxy-3-methylquinoxaline-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-3-methylquinoxaline-5-carboxylic acid is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields such as medicine, chemistry, and industry. The presence of both hydroxyl and carboxylic acid functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3-methylquinoxaline-5-carboxylic acid typically involves the condensation of appropriate precursors. One common method is the reaction of 3-methylquinoxaline-5-carboxylic acid with a hydroxylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
6-Hydroxy-3-methylquinoxaline-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters, ethers, or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alcohols, amines, and acid chlorides can be used for substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinoxaline-5-carboxylic acid derivatives.
Reduction: Formation of 6-hydroxy-3-methylquinoxaline-5-methanol.
Substitution: Formation of esters, ethers, or amides depending on the substituent used.
科学研究应用
6-Hydroxy-3-methylquinoxaline-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Used in the development of dyes, catalysts, and other industrial chemicals.
作用机制
The mechanism of action of 6-Hydroxy-3-methylquinoxaline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Hydroxy-6-methylquinoline-3-carboxylic acid: Similar structure but with different positioning of functional groups.
6-Hydroxy-3-methylquinoxaline: Lacks the carboxylic acid group.
3-Methylquinoxaline-5-carboxylic acid: Lacks the hydroxyl group.
Uniqueness
6-Hydroxy-3-methylquinoxaline-5-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups, which provide it with versatile reactivity and potential for various applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
属性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC 名称 |
6-hydroxy-3-methylquinoxaline-5-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-5-4-11-6-2-3-7(13)8(10(14)15)9(6)12-5/h2-4,13H,1H3,(H,14,15) |
InChI 键 |
AMQCHBIYHKQTHD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C2C=CC(=C(C2=N1)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[2-[[6-[(2-oxopyridin-1-yl)methyl]-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13893986.png)
![[(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13893992.png)

![tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13893999.png)

![2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole](/img/structure/B13894010.png)



